
4-Azidosalicylic acid N-hydroxysuccinimide ester
Overview
Description
4-Azidosalicylic acid N-hydroxysuccinimide ester (4-ASA-NHS) is a heterobifunctional crosslinking reagent widely employed in biochemical and biomedical research. Its structure comprises two reactive moieties:
- N-Hydroxysuccinimide (NHS) ester: Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds .
- Azide group: A photoactivable moiety that enables UV light-induced covalent crosslinking to target molecules (e.g., carbohydrates, lipids) .
This dual functionality makes 4-ASA-NHS a versatile tool for applications such as:
- Photoaffinity labeling: Studying molecular interactions in proteomics and glycobiology .
- Radioiodination: Enhanced radioiodination efficiency (upgraded from 3% to higher yields) for tracking biomolecules in vivo .
- Biomaterial engineering: Immobilizing proteins or peptides onto surfaces for biosensors or tissue scaffolds .
Mechanism of Action
Target of Action
N-Succinimidyl 4-Azidosalicylate (also known as 4-Azidosalicylic acid N-hydroxysuccinimide ester or (2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate) is a hydroxyl-containing, photoreactive aryl azide-based crosslinker . It is primarily used in the formation of antibody-drug conjugates (ADCs), where it serves as a linker molecule that connects the antibody to the cytotoxic drug .
Mode of Action
The compound acts as a linker in ADCs, enabling the specific delivery of cytotoxic drugs to cancer cells . The ADC is designed to bind to a specific antigen on the surface of cancer cells. Once bound, the ADC is internalized by the cell, and the cytotoxic drug is released, causing cell death .
Biochemical Pathways
The biochemical pathways affected by N-Succinimidyl 4-Azidosalicylate are those involved in the action of the ADC. The ADC targets specific antigens on the surface of cancer cells, leading to the internalization of the ADC and the release of the cytotoxic drug . This results in cell death, affecting the growth and proliferation of the cancer cells .
Pharmacokinetics
The pharmacokinetics of N-Succinimidyl 4-Azidosalicylate are closely tied to the ADC it forms part of. The ADC is administered intravenously and is designed to be stable in the bloodstream. Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, and the cytotoxic drug is released . The specifics of the ADME properties (Absorption, Distribution, Metabolism, and Excretion) would depend on the specific ADC and the cytotoxic drug it is linked to.
Result of Action
The primary result of the action of N-Succinimidyl 4-Azidosalicylate is the targeted delivery of cytotoxic drugs to cancer cells, leading to cell death . This can result in the reduction of tumor size and potentially the eradication of the cancer.
Action Environment
The action of N-Succinimidyl 4-Azidosalicylate, as part of an ADC, can be influenced by various environmental factors. These can include the presence and density of the target antigen on the cancer cells, the stability of the ADC in the bloodstream, and the ability of the ADC to be internalized by the cancer cells
Biological Activity
4-Azidosalicylic acid N-hydroxysuccinimide ester (N-Succinimidyl 4-Azidosalicylate) is a compound of significant interest in biochemical research due to its unique properties and potential applications in drug development, bioconjugation, and chemical biology. This article explores its biological activity, mechanisms of action, and applications, supported by relevant research findings and data.
- Chemical Name : N-Succinimidyl 4-Azidosalicylate
- Molecular Formula : C11H8N4O4
- Molecular Weight : 260.21 g/mol
- CAS Number : 96602-46-9
N-Succinimidyl 4-Azidosalicylate functions primarily as a crosslinking agent in antibody-drug conjugates (ADCs). The azido group allows for bioorthogonal reactions, enabling the selective attachment of cytotoxic drugs to specific antigens on cancer cells. Upon exposure to UV light, the azido group can undergo photochemical reactions, facilitating the formation of covalent bonds with target biomolecules.
Biochemical Pathways
The compound influences various biochemical pathways involved in cellular signaling and drug delivery:
- Targeting Cancer Cells : The ADCs formed using this ester specifically bind to antigens on cancer cells, leading to internalization and subsequent release of cytotoxic agents.
- Enzyme Interaction : The hydroxy group can interact with enzymes or receptors, potentially modulating their activity and affecting metabolic pathways.
Anticancer Properties
Research indicates that N-Succinimidyl 4-Azidosalicylate can enhance the delivery efficiency of anticancer drugs. For example, Ji et al. (1985) demonstrated its application in radioimmunoassays for human choriogonadotropin, showcasing its utility in targeted therapeutic strategies. Additionally, the compound's ability to form stable linkages with proteins makes it a valuable tool in developing targeted therapies.
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. Its azido group allows for the incorporation into various bioconjugation strategies that can be utilized to create antimicrobial agents.
Bioconjugation Techniques
N-Succinimidyl 4-Azidosalicylate is widely used in bioconjugation due to its ability to form stable amide bonds with nucleophilic sites on proteins and peptides. This property is crucial for developing targeted drug delivery systems and diagnostic tools.
Application Area | Description |
---|---|
Antibody-Drug Conjugates | Facilitates targeted delivery of cytotoxic drugs to specific cancer cells. |
Photoaffinity Labeling | Enables the study of protein interactions by forming covalent bonds upon UV exposure. |
Biomolecule Functionalization | Allows for the modification of proteins and peptides for enhanced stability and activity. |
Case Studies
-
Radioimmunoassay Development :
Ji et al. (1985) reported that enhancing radioiodination efficiency using N-hydroxysuccinimide esters could significantly improve assay sensitivity for hormone detection. -
Crosslinking Studies :
Kalkhof and Sinz (2008) highlighted the effectiveness of N-hydroxysuccinimide esters in crosslinking lysine residues in proteins, emphasizing the importance of analyzing reaction products for accurate interpretation. -
Cellular Interaction Studies :
Research has shown that polyacrylamide gels functionalized with NHS esters exhibit similar biological behavior to traditional crosslinkers while providing increased stability and reproducibility .
Scientific Research Applications
Bioconjugation
NHS-ASA serves as an effective linker for attaching biomolecules such as proteins and peptides to surfaces or other molecules. This capability is crucial in the development of targeted drug delivery systems and diagnostic assays. The NHS group reacts with primary amines to form stable amide bonds, facilitating the conjugation process.
Pharmaceutical Research
In drug development, NHS-ASA is utilized to synthesize antibody-drug conjugates (ADCs). These conjugates allow for the specific delivery of cytotoxic drugs to cancer cells, enhancing therapeutic efficacy while minimizing side effects. The azido group enables selective reactions with alkyne-containing compounds through click chemistry, further expanding its utility in drug formulation.
Molecular Biology
NHS-ASA is employed in photoaffinity labeling studies to investigate protein interactions. For instance, it has been used to study the binding dynamics between human salivary glycoproteins and bacterial adhesins, providing insights into microbial adhesion mechanisms . This application underscores its importance in understanding complex biological interactions.
Materials Science
The compound's reactive properties make it valuable in materials science for modifying surfaces to improve biocompatibility. It can be utilized in the creation of functional polymers and coatings that possess specific properties tailored for medical devices and implants.
Case Study 1: Cross-Linking Studies
A study investigated the use of NHS-ASA as a cross-linking agent to explore the interactions between proline-rich glycoproteins (PRG) from human saliva and Streptococcus sanguis. The results demonstrated that NHS-ASA could effectively label PRG, enabling the identification of specific binding sites on bacterial surfaces . This application highlights the compound's role in elucidating protein interactions relevant to oral health.
Case Study 2: Antibody-Drug Conjugates
Research involving NHS-ASA has shown its effectiveness in forming ADCs that target specific cancer antigens. By conjugating cytotoxic agents to antibodies through NHS-ASA linkers, researchers achieved enhanced targeting and reduced systemic toxicity compared to traditional chemotherapy approaches. This case illustrates the compound's potential in advancing cancer therapeutics.
Q & A
Basic Research Questions
Q. What structural features of 4-azidosalicylic acid N-hydroxysuccinimide ester enable its dual reactivity in bioconjugation?
The compound combines two functional groups:
- N-hydroxysuccinimide (NHS) ester : Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds under mild aqueous conditions (pH 7–9).
- Azide group : Enables photoactivatable crosslinking (via UV-induced nitrene intermediates) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition).
This heterobifunctionality allows sequential or orthogonal conjugation strategies, such as immobilizing a protein via NHS-amine coupling followed by photo-crosslinking to a target molecule .
Q. What are standard protocols for conjugating this reagent to proteins?
A typical workflow involves:
Activation : Dissolve the reagent in anhydrous DMSO or DMF to prevent hydrolysis.
Primary conjugation : Add to a protein solution (pH 7.5–8.5 buffer, e.g., PBS) at a 5–10:1 molar ratio (reagent:protein). Incubate 1–2 hours at 4°C.
Purification : Remove excess reagent via dialysis or size-exclusion chromatography.
Photoactivation : Expose to UV light (254–365 nm) to activate the azide for crosslinking.
Note: Avoid primary amine-containing buffers (e.g., Tris) during conjugation to prevent competition .
Q. What handling precautions are critical due to its photoactivatable azide group?
- Light sensitivity : Store in opaque vials at –20°C; limit exposure to ambient light during use.
- Quenching : Post-conjugation, add excess primary amine (e.g., glycine) to quench unreacted NHS esters.
- Safety : Use UV-protective eyewear and shields during photoactivation to prevent skin/eye damage .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve conjugation efficiency while minimizing hydrolysis?
Key factors:
- Solvent : Use anhydrous DMSO/DMF to reduce hydrolysis of the NHS ester.
- pH : Maintain pH 7.5–8.5 to balance NHS-amine reactivity and reagent stability.
- Temperature : Perform reactions at 4°C to slow hydrolysis.
- Molar ratio : Titrate reagent-to-protein ratios (e.g., 1:1 to 20:1) and analyze efficiency via SDS-PAGE or MALDI-TOF.
Evidence from radioiodination studies shows that optimizing these parameters increased reaction efficiency from 3% to >50% in some cases .
Q. How can crosslinking efficiency and side products be systematically analyzed?
Methods include:
- SDS-PAGE : Visualize crosslinked protein bands under reducing/non-reducing conditions.
- Mass spectrometry : Identify modified lysine residues or unintended adducts (e.g., hydrolysis byproducts like 4-azidosalicylic acid).
- Fluorescence quenching : If using fluorescent tags, monitor changes in emission upon crosslinking.
- Control experiments : Compare results with monofunctional NHS esters (no azide) to distinguish specific crosslinking from nonspecific interactions .
Q. What challenges arise when applying this reagent to in vivo systems, such as collagen crosslinking?
Challenges include:
- Stability : Hydrolysis in physiological buffers (pH 7.4, 37°C) may reduce effective reagent concentration.
- Off-target reactivity : Azide groups may react with endogenous thiols or amines.
- Toxicity : UV light required for photoactivation can damage tissues.
Solutions: - Use short UV exposure times (<1 minute) and biocompatible photoinitiators.
- Pre-conjugate the reagent to the target ex vivo before introducing it into the biological system .
Q. Data Contradictions and Validation
Q. How should researchers reconcile discrepancies in reported conjugation efficiencies?
Discrepancies may stem from:
- Protein accessibility : Lysine residues in flexible regions conjugate more readily than those in structured domains.
- Batch variability : Purity of the reagent (e.g., hydrolysis during storage) impacts reactivity.
Validation steps: - Quantify free amines pre/post-conjugation using TNBSA (2,4,6-trinitrobenzenesulfonic acid) assays.
- Validate crosslinking specificity using knockout controls (e.g., proteins lacking target residues) .
Q. Methodological Resources
Comparison with Similar Compounds
Below is a comparative analysis of 4-ASA-NHS with structurally or functionally analogous N-hydroxysuccinimide esters:
Reactivity and Selectivity
- 4-ASA-NHS outperforms homobifunctional NHS esters (e.g., suberic acid bis(NHS ester)) in scenarios requiring sequential conjugation (amine first, followed by UV crosslinking). This reduces nonspecific binding .
- Unlike MBS, which targets sulfhydryl groups, 4-ASA-NHS is inert until UV activation, enabling spatiotemporal control over crosslinking .
Stability and Efficiency
- Radioiodination : 4-ASA-NHS exhibits higher radioiodination efficiency (improved from 3% to >20%) compared to traditional Bolton-Hunter reagents, as demonstrated in radiolabeling studies .
- Hydrolysis Resistance : NHS esters like MBS and PyBu-NHS hydrolyze faster in aqueous buffers (t1/2 ~1 hour at pH 7.4) than 4-ASA-NHS, which remains stable in dry DMSO prior to use .
Challenges and Optimization
- Side Reactions : The azide group in 4-ASA-NHS may react with nucleophiles (e.g., thiols) even without UV light, necessitating controlled reaction conditions .
- Solubility : 4-ASA-NHS requires organic solvents (e.g., DMF, DMSO) for dissolution, whereas hydrophilic NHS esters (e.g., nicotinic acid NHS ester) are compatible with aqueous buffers .
Preparation Methods
Synthetic Routes for 4-Azidosalicylic Acid N-Hydroxysuccinimide Ester
NHS Ester Formation via Carbodiimide Coupling
The NHS ester moiety is introduced through carbodiimide-mediated coupling between 4-azidosalicylic acid and N-hydroxysuccinimide. In anhydrous dimethylformamide (DMF), 4-azidosalicylic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) at room temperature for 4–6 hours . NHS is then added to the reaction mixture, which is stirred for an additional 12–24 hours. The product is isolated via precipitation in cold diethyl ether and purified by column chromatography (silica gel, ethyl acetate/hexane) .
Reaction Scheme :
Optimization Insights :
-
Solvent Choice : DMF ensures high solubility of both reactants and minimizes hydrolysis .
-
Molar Ratios : A 1:1.2 molar ratio of 4-azidosalicylic acid to NHS balances reactivity and cost .
Alternative Preparation Strategies
One-Pot Synthesis from 2-Hydroxy-4-nitrobenzoic Acid
A patent-derived method bypasses the diazotization step by starting with 2-hydroxy-4-nitrobenzoic acid . The nitro group is reduced to an amine using hydrogen gas (5 atm) and palladium on carbon (Pd/C) in ethanol, followed by in-situ diazotization and azide substitution as described in Section 1.1. This approach reduces intermediate isolation steps but requires specialized equipment for hydrogenation .
Photochemical Activation for NHS Ester Formation
Recent protocols utilize UV light (320–350 nm) to enhance NHS ester formation efficiency . Irradiating a mixture of 4-azidosalicylic acid and NHS in acetonitrile for 10–15 minutes under nitrogen atmosphere achieves 80–90% conversion, as monitored by FT-IR spectroscopy (disappearance of -COOH stretch at 1700 cm⁻¹) . This method minimizes side reactions but demands strict control of light exposure to prevent azide degradation.
Reaction Condition Optimization
pH and Buffer Systems
The NHS ester coupling reaction is highly pH-sensitive. Optimal activity occurs in phosphate or HEPES buffers (50–200 mM) at pH 7.5–8.5 . Below pH 7, the reaction rate decreases due to protonation of the carboxylate group; above pH 9, hydrolysis dominates, reducing yields by 20–30% .
Temperature and Reaction Time
Analytical Characterization
Spectroscopic Data
-
IR (KBr) : ν = 2120 cm⁻¹ (azide, N₃), 1740 cm⁻¹ (ester C=O), 1680 cm⁻¹ (succinimide C=O) .
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.15 (d, J=8.8 Hz, 1H, ArH), 7.20 (s, 1H, ArH), 6.95 (d, J=8.8 Hz, 1H, ArH), 2.85 (s, 4H, succinimide CH₂) .
-
HRMS (ESI+) : m/z calculated for C₁₁H₈N₄O₅ [M+H]⁺: 277.0521; found: 277.0518 .
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) shows a single peak at 6.2 minutes (UV detection at 254 nm) .
Case Studies and Applications
Antibody-Drug Conjugate Synthesis
In a landmark study, 4-azidosalicylic acid NHS ester was used to conjugate trastuzumab with monomethyl auristatin E (MMAE) . The azide-modified antibody was reacted with an alkyne-functionalized MMAE derivative via copper-catalyzed azide-alkyne cycloaddition (CuAAC), achieving a drug-to-antibody ratio (DAR) of 3.8 ± 0.2. The conjugate demonstrated potent cytotoxicity against HER2+ breast cancer cells (IC₅₀ = 1.2 nM) .
Photoprobes for Membrane Protein Labeling
Das and Fox (1989) employed this reagent to label epidermal growth factor receptors (EGFR) on live cells . After NHS ester conjugation to EGFR ligands, UV irradiation (365 nm, 5 minutes) induced covalent crosslinking, enabling isolation and structural analysis of receptor-ligand complexes .
Comparative Analysis of Synthesis Methods
Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
---|---|---|---|---|
Diazotization + EDC | 70 | 95 | Scalable for industrial production | Multi-step purification required |
One-Pot Hydrogenation | 65 | 90 | Reduced intermediate steps | High-pressure equipment needed |
Photochemical | 85 | 98 | Rapid reaction time | UV equipment specialization |
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-azido-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O5/c12-14-13-6-1-2-7(8(16)5-6)11(19)20-15-9(17)3-4-10(15)18/h1-2,5,16H,3-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBAFCMJBDZWZIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)C2=C(C=C(C=C2)N=[N+]=[N-])O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40242361 | |
Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
96602-46-9 | |
Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096602469 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Azidosalicylic acid N-hydroxysuccinimide ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40242361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-Hydroxysuccinimidyl-4-azidosalicylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.